molecular formula C10H10O B8539639 2-Benzocyclobuten-1-ylethanol

2-Benzocyclobuten-1-ylethanol

Cat. No.: B8539639
M. Wt: 146.19 g/mol
InChI Key: ZRRVVJPPUVDEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzocyclobuten-1-ylethanol is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-(7-bicyclo[4.2.0]octa-1,3,5,7-tetraenyl)ethanol

InChI

InChI=1S/C10H10O/c11-6-5-9-7-8-3-1-2-4-10(8)9/h1-4,7,11H,5-6H2

InChI Key

ZRRVVJPPUVDEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C2CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-necked flask is charged under a stream of nitrogen with 7.4 g of lithium aluminium hydride, and 70 ml of anhydrous tetrahydrofuran are then added. A solution of 2-benzocyclobuten-1-ylacetic acid (prepared according to the process described in J. Org. Chem., (1979), 44, p. 1036) in 120 ml of tetrahydrofuran is then introduced dropwise. The reaction solution is left stirring overnight. The flask is then cooled with an ice bath and the mixture is hydrolyzed by adding 6.6 ml of water, 6.6 ml of 4N sodium hydroxide and then 19.8 ml of water very gently. The complex is drained and washed with ethyl ether and the organic phase is dried over magnesium sulfate. After filtration, the filtrate is evaporated to dryness to obtain the expected compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
19.8 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
85%

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